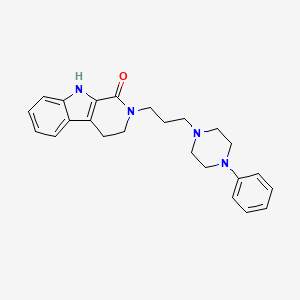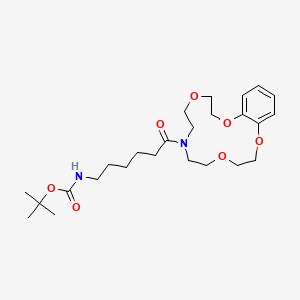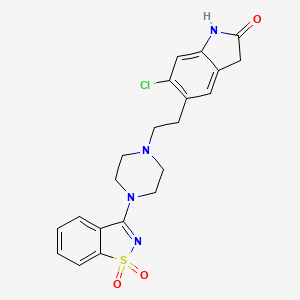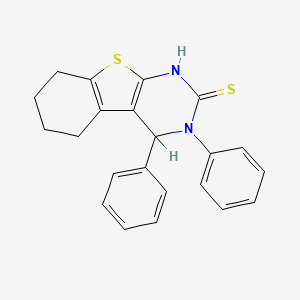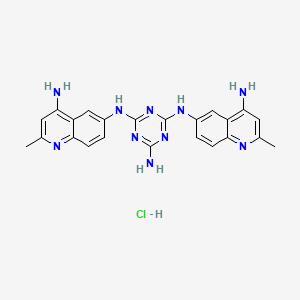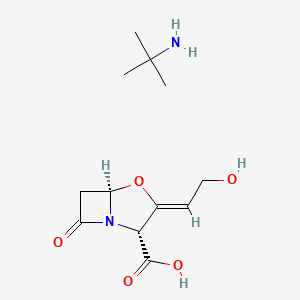
Einecs 266-104-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound has a molecular structure that includes a hydroxyethylidene group and an oxo-oxa ring, making it a unique and versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 266-104-5 involves multiple steps, including the formation of the oxo-oxa ring and the introduction of the hydroxyethylidene group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve the required quality for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 266-104-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Einecs 266-104-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Einecs 266-104-5 exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethylidene group plays a crucial role in binding to enzymes or receptors, influencing various biochemical processes. The oxo-oxa ring structure also contributes to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Einecs 203-622-2: Cyclohexyl bromide
Einecs 203-154-9: 4-Bromoacetanilide
Einecs 202-293-2: Phenyl benzoate
Uniqueness
Einecs 266-104-5 stands out due to its unique combination of a hydroxyethylidene group and an oxo-oxa ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Número CAS |
66069-34-9 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C8H9NO5.C4H11N/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;1-4(2,3)5/h1,6-7,10H,2-3H2,(H,12,13);5H2,1-3H3/b4-1-;/t6-,7-;/m1./s1 |
Clave InChI |
ODDOAHLLFSACIM-JSYANWSFSA-N |
SMILES isomérico |
CC(C)(C)N.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |
SMILES canónico |
CC(C)(C)N.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


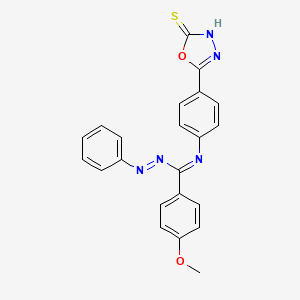
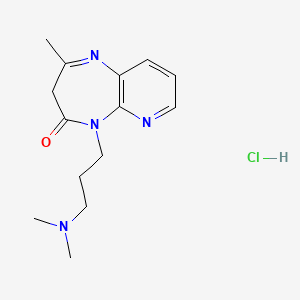
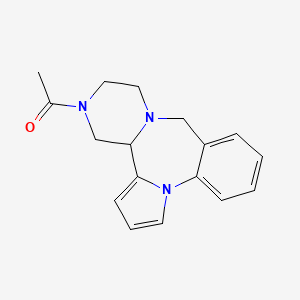
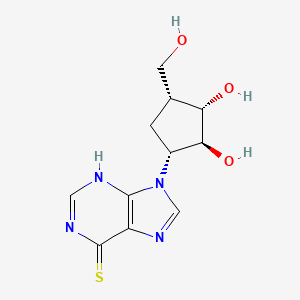
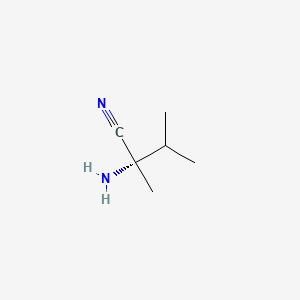
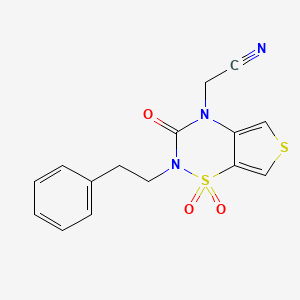
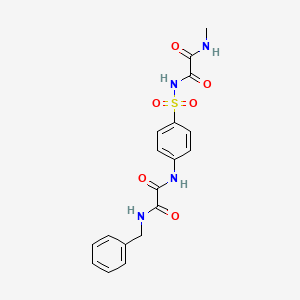
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
